(R)-2-Amino-3-(benzyloxy)propan-1-ol
Overview
Description
The compound “(R)-2-Amino-3-(benzyloxy)propan-1-ol” is a chiral amino alcohol that can be inferred to have applications in the synthesis of pharmaceuticals, given its structural similarity to compounds discussed in the provided papers. For instance, beta-adrenergic blocking agents often contain aryloxypropanolamine structures, which are related to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of an aryloxy group and an amino group to a propanol backbone. For example, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols involves the attachment of heterocyclic moieties to the aryl or amidic groups . Similarly, the synthesis of dinuclear complexes based on 1,3-bis[(2-(diphenylphosphino)benzylidene)amino]propan-2-ol demonstrates the use of 1,3-diaminopropanol as a starting material, which is structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would likely exhibit hydrogen bonding capabilities due to the presence of an amino group. This is supported by the extensive intermolecular hydrogen bonding observed in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . The stereochemistry of related compounds, such as diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylaminopropan-1-ols, is also crucial, as it can influence the biological activity of the molecules .
Chemical Reactions Analysis
The reactivity of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would be influenced by its functional groups. The amino group could participate in reactions such as amide formation or act as a nucleophile in substitution reactions. The benzyloxy group could undergo reactions typical of aromatic ethers, such as cleavage under acidic conditions or nucleophilic aromatic substitution if activated by electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(R)-2-Amino-3-(benzyloxy)propan-1-ol” would be characterized by its solubility, melting point, and boiling point, which are not directly provided but can be inferred from related compounds. For instance, the solubility would be affected by the presence of the amino group, which could form salts and increase water solubility . The melting and boiling points would depend on the molecular weight and the strength of intermolecular forces, such as hydrogen bonding, which is significant in the crystal structures of related compounds .
Scientific Research Applications
Pharmacological Derivatives and Synthesis
New Pharmacologically Valuable Derivatives : The synthesis of new derivatives of 1-phenoxy-3-amino-propan-2-ol, a compound related to (R)-2-Amino-3-(benzyloxy)propan-1-ol, has been reported. These derivatives have potential pharmacological value and involve methods like reacting 1-phenoxy-3-amino-propan-2-ol with different compounds to produce various products (Schenk, 2014).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research has been conducted on the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, investigating their binding properties and cardioselectivity. This study sheds light on the different modes of binding dependent on the molecular structure and has implications for the development of cardioselective drugs (Rzeszotarski et al., 1983).
Chemical Synthesis and Analysis
Synthesis of Schiff Base Derivatives : A study on Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol (BDP) and related compounds has been conducted. This research focused on their structural and spectroscopic properties, providing insights into the synthesis and potential applications of these compounds (Khalid et al., 2018).
Enantioselective Addition Catalyzed by Amino Alcohols : A series of amino alcohols derived from (R)-1-phenylethylamine were utilized for the enantioselective addition of diethylzinc to aldehydes. This study highlights the potential of using amino alcohols as chiral ligands in chemical reactions, which can have broader implications in organic synthesis (Asami et al., 2015).
properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974135 | |
Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(benzyloxy)propan-1-ol | |
CAS RN |
58577-87-0 | |
Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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